Introduction: The Role of Cyantraniliprole and its Deuterated Analog in Modern Research
Introduction: The Role of Cyantraniliprole and its Deuterated Analog in Modern Research
An In-Depth Technical Guide to Cyantraniliprole D3: Structure, Properties, and Application
Cyantraniliprole is a second-generation anthranilic diamide insecticide renowned for its broad-spectrum efficacy against a wide range of chewing and sucking pests.[1][2] It offers both systemic and foliar activity, making it a versatile tool in integrated pest management programs.[2][3] Its novel mode of action targets the insect's muscular system, representing a significant advancement over older chemistries.[4][5]
For researchers, scientists, and drug development professionals, the precise quantification of Cyantraniliprole in complex matrices is paramount for environmental fate studies, residue analysis, and metabolic research. This necessity drives the use of its stable isotope-labeled counterpart, Cyantraniliprole D3. The incorporation of deuterium atoms provides a mass shift detectable by mass spectrometry without significantly altering the chemical and physical properties of the molecule.[6][7] This makes Cyantraniliprole D3 the gold standard internal standard for quantitative assays, enabling highly accurate and reproducible results by compensating for variability during sample preparation and analysis.[8][9][10] This guide provides a comprehensive technical overview of the chemical structure, properties, and core applications of Cyantraniliprole D3.
Chemical Identity and Physicochemical Properties
Cyantraniliprole D3 is structurally identical to Cyantraniliprole, with the exception of three hydrogen atoms on the methylcarbamoyl group being replaced by deuterium atoms.[11][12] This substitution is key to its utility as an internal standard in mass spectrometry.[13][14]
Table 1: Chemical and Physical Properties of Cyantraniliprole and Cyantraniliprole D3
| Property | Cyantraniliprole | Cyantraniliprole D3 | Source(s) |
| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide | 3-bromo-1-(3-chloropyridin-2-yl)-N-{4-cyano-2-methyl-6-[(methyl-d3-amino)carbonyl]phenyl}-1H-pyrazole-5-carboxamide | [15][12] |
| Synonyms | DPX-HGW86, HGW-86 | Cyantraniliprole-D3, HGW-86 D3, DPX-HGW86 D3 | [15][11] |
| CAS Number | 736994-63-1 | 1392493-34-3 | [15][16] |
| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | C₁₉H₁₁D₃BrClN₆O₂ | [15][11] |
| Molecular Weight | 473.71 g/mol | 476.73 g/mol | [17][11] |
| Aqueous Solubility | Moderately soluble; pH dependent (~17 mg/L at pH 4, ~6 mg/L at pH 9) | Not explicitly stated, but assumed to be nearly identical to parent | [18] |
| Organic Solubility | Soluble in DMSO (~5 mg/mL) and DMF (~30 mg/mL) | Soluble in DMSO (10 mM) | [15][11] |
| Volatility | Very slightly volatile (5.1 × 10⁻¹⁵ Pa at 20°C) | Not explicitly stated, but assumed to be nearly identical to parent | [18] |
| pKa | 8.8 at 20°C | Not explicitly stated, but assumed to be nearly identical to parent | [18] |
Mechanism of Action: Ryanodine Receptor Modulation
Cyantraniliprole is classified as an IRAC Group 28 insecticide, functioning as a modulator of insect ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, crucial for regulating muscle contraction.[19][20]
The insecticidal action unfolds through the following sequence:
-
Binding: Cyantraniliprole binds to the insect's ryanodine receptors at an allosteric site, distinct from the binding site of ryanodine itself.[2][15]
-
Channel Activation: This binding locks the RyR channel in a partially open state.[21]
-
Calcium Release: The unregulated activation leads to a sustained and uncontrolled release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells.[4][22]
-
Muscle Dysfunction: The depletion of internal calcium stores and elevated cytoplasmic calcium levels impair the regulation of muscle contraction, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the insect.[18][23]
This mode of action is highly selective for insect RyRs, contributing to the compound's low acute toxicity in vertebrates.[4][24]
Caption: Mechanism of action of Cyantraniliprole on insect ryanodine receptors.
Synthesis and Formulation Overview
The commercial production of Cyantraniliprole involves a multi-step chemical synthesis.[25] A common convergent route involves the coupling of two key intermediates: a substituted anthranilic acid and a pyrazole carboxylic acid.[26] This process typically includes steps such as bromination, nitrile introduction, and the formation of the final carboxamide linkage to yield the active molecule.[25][26] Formulations are designed to suit various application methods and include suspension concentrates, oil dispersions, and granules for both foliar and soil application.[3]
The Indispensable Role of Cyantraniliprole D3 in Quantitative Analysis
In modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope dilution is the benchmark for achieving the highest levels of accuracy and precision.[6] Cyantraniliprole D3 serves as an ideal internal standard for the quantification of Cyantraniliprole for several critical reasons:
-
Near-Identical Chemical Behavior: Being chemically analogous to the target analyte, Cyantraniliprole D3 exhibits almost identical behavior during sample extraction, cleanup, and chromatographic separation (co-elution).[9][10] This ensures that any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard.[6]
-
Correction for Matrix Effects: In complex matrices like soil, water, or plant tissues, other co-extracted compounds can enhance or suppress the ionization of the target analyte in the mass spectrometer's source.[8] Because the deuterated standard co-elutes and has the same ionization characteristics, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[9]
-
Improved Reproducibility: The use of a deuterated internal standard corrects for variations in injection volume and instrument response, leading to significantly enhanced precision and run-to-run reproducibility.[7][9]
Analytical Methodology: Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective determination of Cyantraniliprole and its metabolites in various environmental and agricultural samples.[27][28]
Caption: General workflow for Cyantraniliprole residue analysis using UPLC-MS/MS.
Exemplar Protocol: Cyantraniliprole Residue in Tomato Matrix
This protocol is a representative workflow based on established methodologies.[27][29]
1. Sample Preparation & Extraction
-
Rationale: Homogenization ensures a representative sample. Fortification with the Cyantraniliprole D3 internal standard (IS) at the very beginning is critical to account for analyte loss throughout the entire workflow.
-
Steps:
-
Weigh 10 g of homogenized tomato sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with 100 µL of a 1 µg/mL solution of Cyantraniliprole D3 in acetonitrile (final concentration 10 ng/g).
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).
-
Cap tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Rationale: The supernatant from the initial extraction contains co-extracted matrix components (e.g., pigments, fatty acids) that can interfere with LC-MS/MS analysis. d-SPE with Primary and Secondary Amine (PSA) sorbent removes these interferences.
-
Steps:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE powder (e.g., 150 mg magnesium sulfate, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
3. UPLC-MS/MS Analysis
-
Rationale: UPLC provides rapid and high-resolution separation. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. Two precursor-product ion transitions are monitored for both the analyte and the IS to ensure confident identification and quantification.[27]
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (Illustrative):
-
Cyantraniliprole: Q1 -> Q3 (e.g., 474.0 -> 285.1)
-
Cyantraniliprole D3: Q1 -> Q3 (e.g., 477.0 -> 285.1)
-
-
4. Quantification
-
Rationale: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of Cyantraniliprole in the unknown sample is then calculated from this curve. This ratio-based approach is the cornerstone of the stable isotope dilution technique, ensuring high accuracy.
-
Steps:
-
Prepare a series of calibration standards containing known concentrations of Cyantraniliprole and a fixed concentration of Cyantraniliprole D3.
-
Analyze the standards and samples under the same UPLC-MS/MS conditions.
-
Calculate the peak area ratio (Cyantraniliprole / Cyantraniliprole D3) for each standard and sample.
-
Generate a linear regression calibration curve.
-
Determine the concentration of Cyantraniliprole in the sample extract from the curve and calculate the final concentration in the original sample, accounting for initial weight and dilution factors.
-
Conclusion
Cyantraniliprole D3 is an essential tool for the scientific community, enabling robust and reliable quantification of its parent insecticide. Its utility is grounded in the principles of stable isotope dilution, which remains the most rigorous method for quantitative analysis in complex matrices by mass spectrometry. Understanding the chemical properties, mechanism of action, and the specific analytical role of Cyantraniliprole D3 allows researchers to generate high-quality, defensible data critical for regulatory compliance, environmental monitoring, and advanced toxicological studies.
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